2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine
CAS No.: 98840-43-8
Cat. No.: VC11611790
Molecular Formula: C12H15N3
Molecular Weight: 201.3
Purity: 95
* For research use only. Not for human or veterinary use.
![2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine - 98840-43-8](/images/no_structure.jpg)
Specification
CAS No. | 98840-43-8 |
---|---|
Molecular Formula | C12H15N3 |
Molecular Weight | 201.3 |
Introduction
Chemical Structure and Nomenclature
The core structure of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine consists of a bicyclic framework formed by the fusion of a pyridine ring and an indole moiety. The pyridine ring is annulated at the -positions of the indole, resulting in a β-carboline system. Key structural features include:
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Methyl group: Positioned at C2 of the pyridine ring, contributing to steric and electronic modulation.
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Amine substituent: Located at C6 of the indole fragment, providing a potential hydrogen-bonding site for molecular interactions.
The IUPAC name explicitly defines the saturation states of the rings: the prefixes "1H,2H,3H,4H,9H" indicate partial hydrogenation across the pyridine and indole rings, reducing aromaticity and introducing conformational flexibility.
Molecular Formula and Weight
Based on structural analogs such as 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid (C₁₃H₁₂N₂O₃, MW 244.25 g/mol) , the replacement of the carboxylic acid (-COOH) with an amine (-NH₂) group yields a molecular formula of C₁₃H₁₄N₄ and a molecular weight of 234.28 g/mol.
Synthetic Methodologies
While no direct synthesis of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine has been reported, analogous routes for β-carbolines provide viable strategies:
One-Pot Cyclocondensation
A solvent-free approach described for 2,4-diaryl-9H-pyrido[2,3-b]indoles involves heating chalcone, oxindole, and ammonium acetate with potassium tert-butoxide . Adapting this method, substitution of oxindole with 6-aminoindole derivatives could facilitate the incorporation of the C6 amine.
Example Protocol
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Reactants: 6-Nitroindole (to later reduce to 6-amino), methyl vinyl ketone (as a methyl donor), ammonium acetate.
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Conditions: Solvent-free, 120°C, 8–12 hours.
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Post-Reaction: Catalytic hydrogenation to reduce nitro to amine.
Cyclization of Functionalized Intermediates
Recent work on pyrido[3,4-b]indol-1-ones highlights the cyclization of 3-(2-methoxyvinyl)-1H-indole-2-carboxamides using p-toluenesulfonic acid (PTSA) in refluxing toluene . For the target amine, replacing the carboxamide with an amine-bearing side chain could yield the desired product.
Key Challenges
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Regioselectivity: Ensuring proper annulation between pyridine and indole rings.
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Amine Protection: Temporary protection (e.g., Boc groups) may be required to prevent side reactions.
Physicochemical Properties
Solubility and LogP
The amine group enhances water solubility compared to carboxylated analogs. Predicted logP values (e.g., 2.1–2.5 via ChemAxon) suggest moderate lipophilicity, suitable for blood-brain barrier penetration.
Spectroscopic Data
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¹H NMR: Expected signals include:
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δ 6.8–7.2 ppm (indole aromatic protons).
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δ 3.1–3.5 ppm (pyridine CH₂ groups).
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δ 2.4 ppm (C2 methyl).
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MS (ESI+): m/z 235.1 [M+H]⁺.
Biological Activity and Mechanisms
Antiproliferative Effects
Scaffold C pyridoindoles (e.g., 7a-b) exhibit GI₅₀ values of 54–57 nM in cancer cell lines . The amine moiety could enhance cytotoxicity via DNA intercalation or topoisomerase inhibition.
Applications in Drug Discovery
Oncology
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EGFR-TK Inhibitors: Potential for overcoming T790M resistance mutations.
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Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin).
Neuropharmacology
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